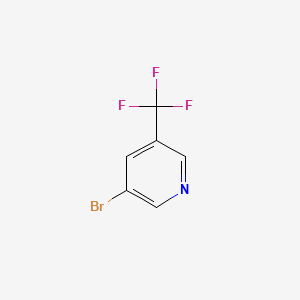

3-Bromo-5-(trifluoromethyl)pyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDHNDVPKRVQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456230 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436799-33-6 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436799-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Medicinal and Agrochemical Chemistry Research

Pharmaceutical Applications

In the realm of medicinal chemistry, this compound serves as a crucial starting material or intermediate for the synthesis of a wide array of potential drug candidates. nih.govresearchgate.net Its utility spans across different therapeutic areas, from infectious diseases to oncology.

The primary application of this compound in the pharmaceutical industry is as a key intermediate. sigmaaldrich.com Its bifunctional nature, with a reactive bromine atom and the influential trifluoromethyl group, allows medicinal chemists to construct complex molecular architectures with desired pharmacological properties.

The trifluoromethylpyridine moiety is a recognized pharmacophore in the design of antiviral drugs. For instance, novel indoline-2,3-dione derivatives incorporating a 3-(trifluoromethyl)piperidin-1-yl sulfonyl group have been synthesized and evaluated for their antiviral activities. These compounds have shown inhibitory effects against various viruses, including influenza H1N1, HSV-1, and COX-B3. The synthesis of such derivatives often involves the use of precursors containing the trifluoromethylpyridine scaffold, highlighting the importance of compounds like this compound in generating new antiviral candidates.

A study on pyrimidine (B1678525) thioglycosides as potential antiviral agents against SARS-CoV-2 and avian influenza H5N1 viruses also underscores the relevance of related structures in antiviral research. While not directly using this compound, the study demonstrates the broad interest in complex heterocyclic compounds for developing new antiviral therapies.

| Virus | Reported Inhibitory Activity of Derivatives |

| Influenza H1N1 | Low inhibitory concentration 50 (IC50) values observed. |

| HSV-1 | Low inhibitory concentration 50 (IC50) values observed. |

| COX-B3 | Low inhibitory concentration 50 (IC50) values observed. |

| MERS-CoV | A 2-nitrophenylhydrazonopyrazolone derivative with a trifluoromethyl group showed significant activity (EC50 = 4.6 μM). |

| Dengue virus 2 (DENV-2) | A nucleoside analog with a trifluoromethyl group showed moderate activity (EC50 = 10 μM). |

The trifluoromethyl group is a common feature in many anticancer drugs, and this compound serves as a valuable precursor for synthesizing novel compounds with potential antiproliferative activity. For example, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogues have been developed and shown to exhibit selective cytotoxic effects against human colon, prostate, and leukemia cell lines. The synthesis of such compounds can utilize intermediates derived from this compound.

Furthermore, research into thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group has identified compounds with significant anticancer activity. These studies suggest that combining the trifluoromethyl group with other heterocyclic systems can lead to potent and selective anticancer agents. The development of furo[2,3-b]pyridine (B1315467) and pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents also highlights the versatility of the trifluoromethylpyridine scaffold.

| Cancer Cell Line | Observed Effect of Derivatives |

| Human Colon Cancer (SW480, SW620) | Selective cytotoxic effects and inhibition of IL-6 release. |

| Human Prostate Cancer | Selective cytotoxic effects. |

| Human Leukemia | Selective cytotoxic effects. |

| Various (NCI-60 screen) | A 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govsigmaaldrich.comthiazolo[4,5-d]pyrimidine-2(3H)-thione derivative proved to be the most active among a series of newly synthesized compounds. |

The trifluoromethylpyridine scaffold is also relevant in the development of treatments for pain and respiratory conditions. For instance, derivatives of 2-(trifluoromethyl)pyridine (B1195222) have been utilized in the creation of dual antagonists for the transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) channels, which are key targets for novel pain therapies. nih.gov The development of TRPA1 antagonists is a promising strategy for managing inflammatory pain. nih.gov While not specifying the 3-bromo-5-trifluoromethyl isomer, this research demonstrates the utility of the core trifluoromethylpyridine structure in this therapeutic area. The target organs for some related compounds are noted to be the respiratory system. sigmaaldrich.com

The introduction of fluorine atoms or fluorine-containing groups like trifluoromethyl into a drug molecule can significantly enhance its pharmacokinetic properties. nih.gov This strategy, known as fluorination, is a widely used tool in medicinal chemistry to improve a drug candidate's metabolic stability, lipophilicity, and membrane permeability. nih.gov

The trifluoromethyl group exerts a strong electron-withdrawing effect, which can significantly alter the electronic properties of the pyridine (B92270) ring. nih.gov This electronic modulation can influence how the molecule interacts with its biological target, potentially leading to enhanced binding affinity and increased potency. The steric bulk of the trifluoromethyl group can also play a role in the molecule's interaction with its target and can be a key factor in its biological activity.

Studies have shown that the substitution of a methyl group with a trifluoromethyl group can, in some cases, increase the biological activity of a compound by at least an order of magnitude. This highlights the profound impact that this functional group can have on the pharmacological profile of a molecule.

Intermediate in the Synthesis of Pharmaceutical Agents

Agrochemical Applications

The pyridine ring, particularly when substituted with fluorine-containing groups, is a cornerstone in the development of modern agrochemicals. The compound this compound serves as a key example of a versatile building block within this chemical class.

Intermediate in the Synthesis of Agrochemicals

This compound is a halogenated pyridine derivative that functions as a critical intermediate in the synthesis of more complex molecules for the agricultural sector. Its utility stems from the specific arrangement of its functional groups. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which enhances the reactivity of the pyridine ring, particularly at the carbon atom bonded to the bromine. This enhanced reactivity makes the bromine atom a good leaving group, facilitating various chemical transformations.

The compound is particularly well-suited for cross-coupling reactions, such as Suzuki-Miyaura coupling, which are powerful methods for forming new carbon-carbon bonds. This allows chemists to connect the pyridine core to other molecular fragments, building the complex architectures required for modern pesticides. While many commercially significant trifluoromethylpyridine (TFMP) derivatives are used in large-scale production, this compound remains a valuable building block in research and development for discovering new agrochemically active compounds. nih.govjst.go.jp

Role in Herbicides (e.g., Flazasulfuron (B46402), Fluazifop-butyl)

While this compound is a 5-(trifluoromethyl)pyridine derivative, the industrial synthesis of specific, high-volume herbicides often relies on related chloro-substituted analogs due to established manufacturing processes.

Fluazifop-butyl: This herbicide is a post-emergence acetyl-CoA carboxylase (ACCase) inhibitor used to control grass weeds. nih.gov Its synthesis prominently features a 5-(trifluoromethyl)pyridine core. The key intermediate commonly used in its large-scale production is 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). nih.govjst.go.jp

Flazasulfuron: In the case of this sulfonylurea herbicide, a different substitution pattern is required for its biological activity. The key intermediate for the synthesis of flazasulfuron is a derivative of 3-(trifluoromethyl)pyridine, highlighting the importance of isomer positioning for efficacy. researchgate.net

The use of these specific intermediates underscores how precise placement of substituents on the pyridine ring is critical for achieving the desired herbicidal activity.

Role in Insecticides (e.g., Flonicamid (B1672840), Sulfoxaflor)

Similar to herbicides, the development of specific insecticides relies on carefully selected isomers of trifluoromethylpyridine to ensure targeted efficacy against pests.

Flonicamid: An insecticide with selective activity against sap-feeding insects like aphids, flonicamid is built upon a 4-(trifluoromethyl)pyridine (B1295354) structure. researchoutreach.orgwho.int Its synthesis starts from 4-trifluoromethyl nicotinic acid, demonstrating that the trifluoromethyl group at the 4-position is essential for its mode of action. google.comgoogle.com

Sulfoxaflor: This insecticide, the first from the sulfoximine (B86345) class, is effective against a broad spectrum of sap-feeding pests. nih.gov Its molecular structure is based on a 6-(trifluoromethyl)pyridine core. researchoutreach.org The synthesis involves creating a pyridine sulfide (B99878) intermediate from a starting material with the trifluoromethyl group at the 6-position of the pyridine ring. google.com

The table below summarizes the key trifluoromethylpyridine intermediates used in the synthesis of these prominent agrochemicals.

| Agrochemical | Type | Key Trifluoromethylpyridine Intermediate |

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine |

| Flazasulfuron | Herbicide | 2-chloro-3-(trifluoromethyl)pyridine (B31430) |

| Flonicamid | Insecticide | 4-(trifluoromethyl)nicotinic acid |

| Sulfoxaflor | Insecticide | 6-(trifluoromethyl)pyridine derivatives |

Structure-Activity Relationship (SAR) Studies

The biological effectiveness of a chemical like this compound is not arbitrary; it is a direct consequence of its molecular structure. Structure-Activity Relationship (SAR) studies are conducted to understand how specific parts of a molecule contribute to its function, guiding the design of more potent and selective agrochemicals.

Impact of Bromine and Trifluoromethyl Substituents on Bioactivity

The two key substituents on the this compound ring, the bromine atom and the trifluoromethyl group, each play a crucial role in defining its chemical personality and biological potential.

Trifluoromethyl (-CF₃) Group: The introduction of a trifluoromethyl group is a common strategy in drug and pesticide discovery. jst.go.jp This is because the C-F bond is extremely strong, and the CF₃ group can block metabolic degradation at that position, increasing the molecule's stability and bioavailability in the target organism. Its strong electron-withdrawing nature alters the electronic properties of the pyridine ring, which can significantly influence how the molecule binds to its biological target, such as an enzyme or receptor. nih.govjst.go.jp

The combination of these two groups in this compound creates a reactive and metabolically stable scaffold for developing new bioactive compounds. nih.gov

Exploring Different Substitution Patterns on the Pyridine Ring for Biological Efficacy

The specific placement of substituents on the pyridine ring is a critical determinant of biological efficacy and the type of activity (e.g., herbicidal vs. insecticidal). The agrochemicals discussed in the previous sections serve as excellent examples of this principle.

The fact that different isomers of trifluoromethylpyridine are used to create agrochemicals with distinct functions highlights the sensitivity of biological systems to molecular shape and electronics:

A 5-(trifluoromethyl)pyridine core is found in the herbicide fluazifop-butyl. nih.gov

A 3-(trifluoromethyl)pyridine core is used for the herbicide flazasulfuron. researchoutreach.org

A 4-(trifluoromethyl)pyridine core is essential for the insecticide flonicamid. researchoutreach.org

A 6-(trifluoromethyl)pyridine core provides the foundation for the insecticide sulfoxaflor. researchoutreach.org

This positional variation is a key area of exploration in agrochemical research. Scientists systematically synthesize and test different isomers to map out which substitution patterns yield the highest efficacy against a specific weed, insect, or fungus, while minimizing effects on non-target organisms. researchgate.net This exploration allows for the fine-tuning of a molecule's properties to create highly selective and effective crop protection products. uni-muenster.dechemrxiv.org

Significance of Pyridine and Trifluoromethyl Moieties in Advanced Chemical Synthesis and Derivatization

The distinct reactivity and properties of 3-Bromo-5-(trifluoromethyl)pyridine are largely attributable to its two key structural components: the pyridine (B92270) ring and the trifluoromethyl group.

The pyridine moiety , a nitrogen-containing heterocycle, is a fundamental scaffold in a vast number of pharmaceuticals and agrochemicals. numberanalytics.comrsc.org Its basic nitrogen atom can participate in hydrogen bonding and act as a ligand for metal catalysts, while the aromatic ring itself can be functionalized through various substitution reactions. nih.govwikipedia.org The presence of the pyridine ring often enhances the water solubility and bioavailability of a molecule, making it a desirable feature in drug design. nih.gov

The trifluoromethyl group (-CF₃) is a powerful modulator of a molecule's physicochemical properties in medicinal chemistry. mdpi.comwikipedia.org Due to the high electronegativity of fluorine atoms, the -CF₃ group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring. mdpi.comwikipedia.org It is also known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets. mdpi.comnih.gov The substitution of a methyl group with a trifluoromethyl group is a common strategy to block metabolic oxidation and improve a drug's pharmacokinetic profile. wikipedia.org

Overview of Research Applications in Specialized Fields

Role as a Building Block in Complex Molecular Architectures

This compound is extensively used as a versatile building block for the synthesis of more complex organic molecules. The bromine atom at the 3-position provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating carbon-carbon bonds. This allows for the introduction of a wide range of substituents, leading to the construction of diverse and intricate molecular frameworks. pipzine-chem.com Its utility as an intermediate is critical in the production of pharmaceuticals and agrochemicals. innospk.com

Contribution to Fluorinated Pyridine Chemistry Research

This compound is a key player in the field of fluorinated pyridine chemistry. echemi.compipzine-chem.com The presence of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it a subject of interest for studying reaction mechanisms and developing new synthetic methodologies. mdpi.comwikipedia.org Research in this area is driven by the fact that incorporating fluorine atoms or fluorine-containing groups like -CF₃ into heterocyclic structures can dramatically alter their biological activity. mdpi.comnih.gov Consequently, trifluoromethylpyridines are important structural motifs in many active pharmaceutical and agrochemical ingredients. nih.govresearchgate.net

Integration into Heterocyclic Compound Research

As a substituted pyridine, this molecule is integral to the broader research of heterocyclic compounds. echemi.comnih.gov Heterocyclic structures are present in a vast majority of biologically active compounds and approved drugs. nih.gov The study of compounds like this compound contributes to the understanding of how different substituents on a heterocyclic ring affect its chemical reactivity and biological function. This knowledge is crucial for the rational design of new therapeutic agents and functional materials. numberanalytics.compipzine-chem.com

Direct Synthesis Approaches

The direct synthesis of this compound can be achieved through several methods, each with distinct advantages and challenges.

Preparation via Iodobromopyridine Displacement with Trifluoromethylcopper (B1248711) (in situ generated)

One effective method for synthesizing this compound involves the displacement of an iodo group from a starting iodobromopyridine with a trifluoromethylcopper (CF₃Cu) reagent. This reagent is typically generated in situ. The reaction of aryl iodides with trifluoromethyl copper is a known route to trifluoromethyl aromatics. wikipedia.org This approach is advantageous as it allows for the direct introduction of the trifluoromethyl group. jst.go.jpnih.gov

A common precursor for this synthesis is 3-bromo-5-iodopyridine (B183754). The reaction proceeds by reacting 3-bromo-5-iodopyridine with a suitable trifluoromethylating agent in the presence of a copper catalyst. The in situ generation of trifluoromethylcopper is crucial for the success of this reaction.

| Reactant | Reagent | Catalyst | Product |

| 3-Bromo-5-iodopyridine | Trifluoromethylating agent | Copper(I) salt | This compound |

Regioselective Halogenation Techniques for Pyridine Scaffolds

Regioselective halogenation is a fundamental technique for preparing precursors to this compound. organic-chemistry.org Given that pyridine is an electron-deficient heteroarene, electrophilic substitutions often require specific conditions to control the position of halogenation. youtube.com

One strategy involves the halogenation of 3-(trifluoromethyl)pyridine. The electron-withdrawing nature of the trifluoromethyl group directs the incoming bromine atom primarily to the 5-position. However, controlling the regioselectivity can be challenging due to the high reactivity of halogenating agents. chemrxiv.org

Another approach is the bromination of a pre-functionalized pyridine ring. For example, starting with a pyridine derivative that already has a group at the 3-position can help direct the bromine to the desired 5-position. The use of N-halosuccinimides in a solvent like hexafluoroisopropanol (HFIP) has been shown to be effective for mild and regioselective halogenation of various arenes and heterocycles. organic-chemistry.org

Strategies for Trifluoromethyl Group Introduction into Pyridine Rings

The introduction of a trifluoromethyl group into a pyridine ring is a critical step in many synthetic routes. wikipedia.orgillinois.edu Several methods have been developed for this transformation. jst.go.jpnih.gov

One of the earliest methods involves the fluorination of a trichloromethyl group. For instance, 3-methylpyridine (B133936) can be converted to 3-(trichloromethyl)pyridine, which is then fluorinated using reagents like antimony trifluoride or hydrogen fluoride (B91410) to yield 3-(trifluoromethyl)pyridine. wikipedia.orggoogle.com

Direct trifluoromethylation of the pyridine ring is another important strategy. This can be achieved using trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF₃) or by employing radical trifluoromethylation methods. wikipedia.orgillinois.edu However, controlling the regioselectivity of direct C-H trifluoromethylation can be difficult, often leading to a mixture of isomers. chemrxiv.org To address this, methods involving the activation of the pyridine ring, such as through the formation of N-methylpyridinium salts, have been developed to achieve high regioselectivity. acs.orgnih.gov

Advanced Synthetic Transformations

Once synthesized, this compound serves as a versatile building block in a variety of advanced synthetic transformations, particularly in cross-coupling reactions. pipzine-chem.com

Cross-Coupling Reactions Utilizing this compound

The bromine atom at the 3-position of this compound is susceptible to displacement through various palladium-catalyzed cross-coupling reactions. acs.orgyoutube.com These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

The general scheme for a palladium-catalyzed cross-coupling reaction involves an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comlibretexts.org

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a widely used and powerful method for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org In the context of this compound, this reaction involves coupling with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.gov

The reaction conditions for the Suzuki-Miyaura coupling of this compound are crucial for achieving high yields. Key parameters include the choice of palladium catalyst, ligand, base, and solvent.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Aryl-5-(trifluoromethyl)pyridine |

| This compound | Heteroarylboronic acid | Pd₂(dba)₃ / ᵗBu₃PHBF₄ | K₂CO₃ | 3-Heteroaryl-5-(trifluoromethyl)pyridine |

The Suzuki-Miyaura coupling has been successfully applied to synthesize a wide range of 3-aryl- and 3-heteroaryl-5-(trifluoromethyl)pyridines. acs.orgchegg.com The reaction is tolerant of various functional groups on the boronic acid partner. nih.govresearchgate.net For instance, both electron-rich and electron-poor aryl boronic acids can be effectively coupled. nih.gov The choice of ligand is also critical, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. beilstein-journals.org

Other Palladium-Catalyzed Coupling Methods

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules. The presence of a bromine atom at the 3-position and a potent electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position significantly enhances the reactivity of the C-Br bond, making it an excellent coupling partner. This enhanced reactivity is particularly valuable in reactions like the Suzuki-Miyaura and Chan-Lam couplings.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of this compound, the cycle begins with the oxidative addition of the pyridine to a Pd(0) complex. This is followed by transmetalation with an organoboron compound (in Suzuki coupling) or other organometallic reagent, and concludes with reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the halide in such couplings generally follows the order: I > Br > OTf >> Cl > F. libretexts.org

Transition metal catalysts, particularly palladium and nickel, are frequently employed for these transformations, often requiring careful selection of ligands and bases to optimize reaction efficiency and selectivity. pipzine-chem.com

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids) | C-C | Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand, Base |

| Chan-Lam Coupling | Amines, amides, thiols | C-N, C-S | Copper or Palladium Catalyst, Base, Oxidant |

| Heck Coupling | Alkenes | C-C | Pd Catalyst, Base |

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring exhibits distinct reactivity towards nucleophiles. Generally, nucleophilic substitution reactions occur preferentially at the 2- and 4-positions (ortho and para to the nitrogen atom) via an addition-elimination mechanism. quimicaorganica.org The nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex in these cases. Conversely, nucleophilic addition at the 3-position is significantly slower because the charge cannot be delocalized onto the heteroatom. quimicaorganica.org

However, in this compound, the bromine atom serves as a good leaving group, allowing for nucleophilic substitution reactions at the C-3 position. The bromine can be displaced by various nucleophiles, such as amines or thiols, under appropriate reaction conditions to yield substituted pyridine derivatives. The strong electron-withdrawing nature of the trifluoromethyl group facilitates this substitution by making the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack.

Regioselective Functionalization Studies

Achieving regioselective functionalization of substituted pyridines is a significant challenge in organic synthesis. chalmers.seresearchgate.net The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom, often direct reactions to specific positions. researchgate.net Overcoming these innate tendencies to functionalize other sites, particularly those remote from the nitrogen, requires specialized strategies to avoid the formation of regioisomeric mixtures. chalmers.seresearchgate.net Pyridines bearing substituents like trifluoromethyl groups can be selectively metalated, and the resulting organometallic intermediates can react with electrophiles to create a variety of new building blocks. researchgate.net

Deprotonation and Electrophilic Trapping Strategies

A powerful strategy for the functionalization of substituted pyridines is deprotonation (metalation) followed by trapping with an electrophile. researchgate.net This method allows for the introduction of functional groups at specific positions on the pyridine ring. For instance, in a molecule analogous to this compound, such as 3-chloro-2-(trifluoromethyl)pyridine, strong, non-nucleophilic bases like lithium diisopropylamide (LIDA) can be used to selectively remove a proton from the ring at low temperatures. researchgate.net The resulting pyridyl anion can then be quenched with a suitable electrophile, such as iodine (I₂), to install a new substituent with high regioselectivity. researchgate.net This two-step sequence provides a rational and controlled route to polysubstituted pyridine derivatives that might be difficult to access through other means. researchgate.net

Site-Discriminating Deprotonation with Organometallic Reagents

The choice of organometallic reagent is crucial for controlling the site of deprotonation on the pyridine ring. While organolithium reagents often lead to addition products, other reagents can provide different selectivity. researchgate.net For example, the use of n-butylsodium has been shown to overcome the directing influence of the nitrogen atom, allowing for deprotonation at the C4-position of certain pyridines. researchgate.net This site-discriminating deprotonation generates a 4-sodiopyridine intermediate. This intermediate can then undergo further reactions, such as transmetalation with zinc chloride to form a more stable organozinc species, which can then participate in subsequent cross-coupling reactions like the Negishi coupling. researchgate.net This approach demonstrates how a judicious choice of organometallic reagents can achieve functionalization at positions that are typically less reactive. researchgate.net

C-H Arylation Studies involving Pyridines

Direct C-H arylation is an increasingly important and atom-economical method for forming C-C bonds, avoiding the need for pre-functionalized starting materials. mdpi.com However, the C-H functionalization of pyridine rings presents challenges due to the high energy of the C-H bonds and the potential for catalyst inhibition by the nitrogen lone pair. mdpi.com

To facilitate these reactions, strategies often involve modifying the pyridine ring to enhance its reactivity. One common approach is the use of pyridine N-oxides. The N-oxide group alters the electronic properties of the ring, activating it towards metallation and subsequent arylation. mdpi.commdpi.com For example, palladium-catalyzed direct arylation of 7-azaindole (B17877) N-oxide occurs selectively at the C6 position of the pyridine ring. mdpi.com Similarly, copper-catalyzed C2 arylation of quinoline (B57606) N-oxide has been successfully demonstrated. mdpi.com While direct C-H arylation of non-activated pyridines is more difficult, it has been achieved under specific conditions, sometimes requiring a large excess of the pyridine substrate to achieve good conversion. mdpi.com

Green Chemistry and Sustainable Synthesis Aspects

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in organic synthesis. nih.gov In the context of synthesizing and functionalizing fluorinated compounds like this compound, there is a significant drive towards developing more environmentally friendly methods. dovepress.com

Recent advancements include the development of metal-free, sustainable C-H functionalization reactions conducted in water, which serves as a non-toxic and renewable solvent. rsc.org Such methods can leverage the hydrophobic effect to facilitate reactions under mild conditions. rsc.org Photoredox catalysis, which uses light to drive chemical reactions, is another emerging green strategy for trifluoromethylation. dovepress.com

The sustainability of a synthetic route can be quantitatively assessed using green chemistry metrics. acs.org These include:

Atom Economy: Measures the efficiency of a reaction in converting reactant atoms to product atoms.

E-factor (Environmental Factor): Calculates the total mass of waste generated per unit mass of product.

Reaction Mass Efficiency (RME): Represents the percentage of the mass of reactants that remains in the final product.

By applying these principles and metrics, chemists aim to develop synthetic pathways that are not only efficient and selective but also economically viable and environmentally benign. acs.orggoogle.com

Transition-Metal-Free Synthetic Protocols for Halogenated Pyridines

The development of new routes for constructing halogenated pyridines from readily available materials is highly desirable in organic chemistry. nih.gov Traditional methods often rely on transition-metal-catalyzed halogenations. nih.gov However, recent advancements have focused on transition-metal-free protocols, which offer advantages such as reduced cost and toxicity. nih.govresearchgate.net

One such strategy involves the regioselective C–H halogenation of pyridine-containing systems like imidazo[1,2-a]pyridines. nih.govrsc.org A facile and efficient method has been developed using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source. nih.govrsc.org This reaction provides a selective route to synthesize 3-chloro or 3-bromo-imidazo[1,2-a]pyridines without the need for directing groups. researchgate.net The use of inexpensive sodium chlorite or bromite as both the halogen source and oxidant is a significant advantage of this approach. researchgate.net A proposed mechanism suggests that in the presence of acetic acid, an oxidation-reduction reaction occurs, producing the halogen. nih.gov A subsequent homolysis of the halogen forms a radical that attacks the pyridine-fused ring, leading to the halogenated product. nih.gov

These transition-metal-free functionalization and derivatization reactions of pyridines have gained significant attention, with numerous methods being developed in recent years. jiaolei.groupresearchgate.net Such approaches are crucial as they often provide milder reaction conditions compared to classical electrophilic aromatic substitutions, which can require harsh conditions and result in low regioselectivity. researchgate.net

Energy-Efficient Synthetic Routes

In the industrial synthesis of trifluoromethylpyridine intermediates, energy efficiency is a critical consideration. A notable energy-efficient method is the simultaneous vapor-phase chlorination and fluorination of picoline at high temperatures (above 300°C). nih.govjst.go.jp This process often utilizes transition metal-based catalysts like iron fluoride. nih.govjst.go.jp

This approach is advantageous because it allows for the production of key intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), in a good yield through a simple, one-step continuous reaction. nih.govjst.go.jp The reactor for this process typically includes two zones: a catalyst fluidized-bed phase followed by an empty phase. jst.go.jp In the first phase, the chlorination of the methyl group of a starting material like 3-picoline occurs, followed immediately by fluorination to produce the trifluoromethyl group. jst.go.jp In the second phase, further nuclear chlorination of the pyridine ring takes place. jst.go.jp This continuous, single-pass process contrasts with more traditional, stepwise liquid-phase reactions, which can be more resource and energy-intensive. nih.gov

Minimization of Byproducts and Resource Consumption in this compound Synthesis

A key challenge in the synthesis of halogenated pyridines is controlling the formation of byproducts and maximizing resource utilization. In the simultaneous vapor-phase synthesis of trifluoromethylpyridines, the formation of multi-chlorinated by-products is a possibility. nih.gov However, the degree of chlorination on the pyridine ring can be controlled by carefully adjusting the molar ratio of chlorine gas and the reaction temperature. nih.gov

Synthesis of Related Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridines is a significant area of research due to their application as key structural motifs in agrochemicals and pharmaceuticals. nih.govjst.go.jp The primary methods for their preparation include chlorine/fluorine exchange from a trichloromethylpyridine precursor and the construction of the pyridine ring from a trifluoromethyl-containing building block. nih.govjst.go.jp

Synthesis of 2-(Trifluoromethyl)pyridine (B1195222) Derivatives

Derivatives with the trifluoromethyl group at the 2-position of the pyridine ring are important intermediates. nih.gov For instance, 2-chloro-3-(trifluoromethyl)pyridine (B31430) (2,3-CTF) and 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) are produced as minor and major products, respectively, from the simultaneous vapor-phase reaction of 3-picoline. nih.govjst.go.jp These compounds serve as key intermediates for various commercial products. nih.govresearchoutreach.org

Another approach involves the construction of the pyridine ring. A method for synthesizing 2-phenyl-4,6-bis(trifluoromethyl)pyridine has been reported via an NH₄I/Na₂S₂O₄-mediated cyclization of ketoxime acetates. orgsyn.org Additionally, N-arylpyridinium derivatives, such as 2-trifluoromethyl-6-methyl-N-arylpyridiniums, can be synthesized through the reaction of 1-acetoxy-2-(perfluoroalkyl)-1-iodo-ethanes with various anilines in the presence of acetone. nih.gov

Table 1: Selected Synthetic Methods for 2-(Trifluoromethyl)pyridine Derivatives

| Product | Starting Material(s) | Key Reagents/Conditions | Source(s) |

|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | 3-Picoline | Cl₂, HF, Vapor-phase (>300°C), Iron fluoride catalyst | nih.gov, jst.go.jp |

| 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | Ketoxime acetates | NH₄I, Na₂S₂O₄, Cyclization | orgsyn.org |

| 2-Trifluoromethyl-6-methyl-N-arylpyridinium derivatives | 1-Acetoxy-2-(perfluoroalkyl)-1-iodo-ethane, Anilines, Acetone | Ring formation reaction | nih.gov |

Synthesis of 3-Trifluoromethylpyridine Derivatives

The synthesis of pyridines with a trifluoromethyl group at the 3-position can be achieved through several routes. Direct C-H trifluoromethylation represents a highly efficient strategy. chemrxiv.org One reported method achieves 3-position-selective trifluoromethylation through the nucleophilic activation of pyridine and quinoline derivatives. chemrxiv.org This involves hydrosilylation followed by an electrophilic trifluoromethylation of the resulting enamine intermediate. chemrxiv.org

Table 2: Selected Synthetic Methods for 3-(Trifluoromethyl)pyridine Derivatives

| Product | Starting Material(s) | Key Reagents/Conditions | Source(s) |

|---|---|---|---|

| 3-Trifluoromethyl quinoline | Quinoline | Hydrosilylation, Electrophilic trifluoromethylation | chemrxiv.org |

| 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine (B1377891) | 2-Chloro-3-trifluoromethyl-5-nitropyridine | Diethyl malonate, H₂SO₄, Fe/AcOH, Diazotization | google.com |

| 3-(Trifluoromethyl)pyridine (3-TF) | 3-Picoline | Cl₂, HF, Vapor-phase (>300°C) | nih.gov, jst.go.jp |

Synthesis of 4-Trifluoromethylpyridine Derivatives

Although derivatives with a 4-trifluoromethylpyridine moiety are found in relatively fewer commercial agrochemicals, they are nonetheless significant. nih.govjst.go.jp The insecticide flonicamid (B1672840), for example, contains a 4-trifluoromethyl-pyridine structure. researchoutreach.org Its synthesis is achieved through a condensation reaction involving a suitable trifluoromethyl-containing building block. researchoutreach.org

More complex structures can also be synthesized. For instance, 4′-trifluoromethyl-2,2′:6′,2″-terpyridine has been synthesized by refluxing regioisomeric 3-amino-4,4,4-trifluoro-1-(2-pyridyl)but-2-en-1-one and 3-amino-1,1,1-trifluoro-4-(2-pyridyl)-but-3-en-2-one in acetic acid. researchgate.net This heterocyclization reaction yields the target terpyridine. researchgate.net There are also established synthetic routes to the parent 4-(Trifluoromethyl)pyridine (B1295354) from precursors like 4-hydroxy-4-(trifluoromethyl)hepta-1,6-diene. chemicalbook.com

Table 3: Selected Synthetic Methods for 4-(Trifluoromethyl)pyridine Derivatives

| Product | Starting Material(s) | Key Reagents/Conditions | Source(s) |

|---|---|---|---|

| Flonicamid (contains 4-TFMP moiety) | Trifluoromethyl-containing building blocks | Condensation reaction | researchoutreach.org |

| 4′-Trifluoromethyl-2,2′:6′,2″-terpyridine | β-Aminovinyl ketones | Acetic acid, Reflux | researchgate.net |

| 4-(Trifluoromethyl)pyridine | 4-Hydroxy-4-(trifluoromethyl)hepta-1,6-diene | Not specified | chemicalbook.com |

Synthesis of Dihalo-Trifluoromethylpyridines (e.g., 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine)

The target molecule, 3-bromo-2-chloro-5-(trifluoromethyl)pyridine, is a dihalogenated pyridine derivative with a trifluoromethyl substituent. While this compound is commercially available, detailed synthetic procedures in peer-reviewed literature are not abundant. synquestlabs.comsigmaaldrich.combldpharm.com However, a plausible and chemically sound synthetic route can be proposed based on established transformations of pyridine rings, particularly the Sandmeyer reaction. This reaction is a well-known method for converting an amino group on an aromatic ring into a halide.

A likely precursor for this synthesis is 3-amino-2-chloro-5-(trifluoromethyl)pyridine. The synthesis would proceed via the diazotization of the amino group, followed by the introduction of the bromine atom. A Chinese patent describing the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine utilizes a similar diazotization reaction to introduce the bromo substituent, supporting the feasibility of this approach. google.com

The proposed reaction would involve the following steps:

Diazotization: The starting material, 3-amino-2-chloro-5-(trifluoromethyl)pyridine, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid, at low temperatures (0-5 °C) to form a diazonium salt.

Sandmeyer Reaction: The resulting diazonium salt is then reacted with a copper(I) bromide solution, which facilitates the replacement of the diazonium group with a bromine atom, yielding the final product, 3-bromo-2-chloro-5-(trifluoromethyl)pyridine.

Below is a table outlining the proposed reaction conditions for this transformation.

| Step | Reagents & Conditions | Product |

| Diazotization | 3-amino-2-chloro-5-(trifluoromethyl)pyridine, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Water (H₂O), 0-5 °C | 2-chloro-5-(trifluoromethyl)pyridine-3-diazonium bromide |

| Sandmeyer Reaction | 2-chloro-5-(trifluoromethyl)pyridine-3-diazonium bromide, Copper(I) Bromide (CuBr), Hydrobromic Acid (HBr), Heat | 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine |

It is important to note that while this represents a logical synthetic pathway, specific yields and optimal reaction conditions would require experimental validation. The synthesis of a related isomer, 3-bromo-5-chloro-2-(trifluoromethyl)pyridine, has been reported from 3-bromo-5-chloro-2-iodopyridine (B1524632) and (Trifluoromethyl)trimethylsilane with a copper(I) iodide catalyst, achieving a 69% yield, which demonstrates the utility of halogenated pyridines as precursors for trifluoromethylation. chemicalbook.com

Synthetic Approaches to Trifluoromethylpyridine Libraries

The development of diverse libraries of trifluoromethylpyridines is crucial for high-throughput screening in drug discovery and agrochemical research. nih.gov Several synthetic strategies have been developed to generate these libraries, often relying on the functionalization of a pre-formed trifluoromethylpyridine core or the construction of the pyridine ring from trifluoromethyl-containing building blocks. nih.govresearchgate.net

One effective method for library generation involves the S-alkylation and subsequent heterocyclization of trifluoromethyl-3-cyano-2(1H)-pyridinethiones. acs.org This approach allows for the introduction of a variety of alkyl groups, leading to a diverse set of S-alkyl trifluoromethylpyridines and thieno[2,3-b]pyridines. acs.org The initial S-alkylation has been shown to be successful with a wide range of alkylating agents, typically yielding products in over 50% yield. acs.org

Another powerful strategy is the use of a versatile, highly substituted building block that can be further modified through various reactions. For instance, 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine serves as a key intermediate for creating libraries of trifluoromethylated pyridines. researchgate.net The chlorine atom can be displaced by a variety of nucleophiles (O, S, N), and the cyano groups can potentially undergo further transformations, allowing for the rapid generation of a wide array of derivatives. researchgate.net

Cyclocondensation reactions represent a third major approach to trifluoromethylpyridine libraries. nih.gov This method involves the construction of the pyridine ring itself using acyclic precursors that already contain the trifluoromethyl group. Commonly used building blocks for this purpose include ethyl 4,4,4-trifluoro-3-oxobutanoate, ethyl 2,2,2-trifluoroacetate, and 2,2,2-trifluoroacetyl chloride. nih.gov These can be reacted with various partners to form the pyridine ring, with the final substitution pattern depending on the specific reactants and reaction conditions.

The following table summarizes these synthetic approaches for generating trifluoromethylpyridine libraries.

| Synthetic Approach | Key Precursor/Building Block | Key Transformations | Diversity Generation |

| Functionalization of Pyridinethiones | Trifluoromethyl-3-cyano-2(1H)-pyridinethiones | S-alkylation, Heterocyclization | Variation of alkylating agents |

| Versatile Building Block Strategy | 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine | Nucleophilic substitution, Suzuki coupling | Variation of nucleophiles and boronic acids |

| Cyclocondensation Reactions | Ethyl 4,4,4-trifluoro-3-oxobutanoate, Ethyl 2,2,2-trifluoroacetate | Ring formation | Variation of reaction partners and conditions |

These methodologies provide a robust toolkit for chemists to create large and diverse libraries of trifluoromethylpyridine derivatives, which are essential for the discovery of new bioactive molecules. nih.govresearchgate.net

This compound: A Key Building Block in Modern Chemistry

The chemical compound this compound is a specialized heterocyclic organic compound that has garnered significant attention in various fields of chemical research, particularly in the development of new pharmaceutical and agrochemical agents. Its unique structure, featuring a pyridine ring substituted with both a bromine atom and a trifluoromethyl group, makes it a valuable intermediate in organic synthesis. This article explores the applications of this compound in medicinal and agrochemical chemistry research, focusing on its role in the synthesis of novel therapeutic agents and the influence of its distinct chemical features on biological activity.

Advanced Characterization and Computational Studies

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of 3-Bromo-5-(trifluoromethyl)pyridine rely on a combination of sophisticated spectroscopic and analytical techniques. These methods provide unambiguous structural information and confirm the integrity of the synthesized compound.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. By analyzing the chemical shifts, coupling constants, and multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms within the molecule can be determined.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The powerful electron-withdrawing nature of the trifluoromethyl group and the electronegativity of the bromine atom significantly influence the chemical shifts of these protons, generally shifting them downfield. For the isomeric compound 5-Bromo-2-(trifluoromethyl)pyridine, the aromatic protons appear at chemical shifts (δ) of 8.82, 8.05, and 7.61 ppm. rsc.org Similar regions would be expected for the protons of this compound. Purity of the compound can also be confirmed by ¹H NMR.

In the ¹³C NMR spectrum, six distinct carbon signals are anticipated. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon bonded to the bromine atom will also be influenced, and its chemical shift will be distinct from the other carbons in the pyridine ring. For instance, in 5-Bromo-2-(trifluoromethyl)pyridine, the carbon signals are observed at δ 152.6 (q), 145.5, 145.4, 133.0, 121.2 (q), and 120.5 (q) ppm. rsc.org

The ¹⁹F NMR spectrum provides direct information about the trifluoromethyl group. It is expected to show a singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting. For 5-Bromo-2-(trifluoromethyl)pyridine, this signal appears at δ -67.9 ppm. rsc.org

Interactive Data Table: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H | ~7.5 - 9.0 | Singlet, Doublet | Three distinct signals for the aromatic protons. |

| ¹³C | ~120 - 155 | Singlet, Quartet | Signals for the five pyridine ring carbons and the trifluoromethyl carbon. The CF₃ carbon will be a quartet. |

| ¹⁹F | ~ -60 to -70 | Singlet | A single peak corresponding to the -CF₃ group. |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition. The nominal molecular weight of this compound is 226 g/mol . sigmaaldrich.com Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern with nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. For a related isomer, GC-MS analysis showed a molecular ion peak (M+) at m/z 189, corresponding to a different fragmentation pattern. rsc.org

Interactive Data Table: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 225.94738 |

| [M+Na]⁺ | 247.92932 |

| [M-H]⁻ | 223.93282 |

| [M]⁺ | 224.93955 |

Chromatographic Techniques (GC, HPLC, LC-MS) for Purity Assessment and Analysis

Chromatographic methods are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

Gas Chromatography (GC) is frequently used to determine the purity of volatile compounds like this compound. Commercial suppliers report purities of greater than 98.0% and greater than or equal to 94.0% as determined by GC. thermofisher.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity analysis, particularly for less volatile samples or for preparations that may contain non-volatile impurities. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a highly sensitive and selective method for identifying and quantifying the compound in complex mixtures. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum provides information about the vibrations of bonds within the molecule.

The key expected absorption bands include:

C-H stretching from the aromatic pyridine ring, typically appearing in the region of 3000-3100 cm⁻¹.

C=N and C=C stretching vibrations of the pyridine ring, which are expected in the 1400-1600 cm⁻¹ region.

C-Br stretching , which typically appears in the lower frequency region of the spectrum, usually below 600 cm⁻¹.

C-F stretching vibrations from the trifluoromethyl group, which are very strong and typically found in the range of 1000-1350 cm⁻¹. The spectrum for the related 1,3,5-Trifluorobenzene shows strong absorptions in this area. nist.gov

The IR spectrum of pyridine itself shows characteristic peaks for its ring vibrations. nist.gov The combination of these patterns helps to confirm the presence of both the pyridine ring and the trifluoromethyl substituent.

Computational Chemistry Investigations

Modeling of Electronic Properties and Reactivity (e.g., Electron-Withdrawing Effects of -CF₃)

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides valuable insights into the electronic structure and reactivity of this compound. These theoretical studies complement experimental findings and help to explain the molecule's behavior.

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a significant impact on the electron density distribution within the pyridine ring. Computational models can quantify this effect by calculating molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule. The presence of the -CF₃ group significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. This electron-withdrawing effect also enhances the reactivity of the C-Br bond, making the compound a valuable substrate in cross-coupling reactions.

Furthermore, computational models can predict other electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

Conformational Analysis and Molecular Geometry

The molecular geometry of this compound is centered around the planar, six-membered pyridine ring. The key structural features are the bromine atom substituted at the 3-position and the trifluoromethyl (-CF₃) group at the 5-position. The inherent planarity of the pyridine core is a defining characteristic, with the substituents lying in or close to this plane.

While specific crystallographic data for this compound is not widely published, its geometry can be reliably predicted and analyzed using computational chemistry methods such as Density Functional Theory (DFT). These studies are essential for determining precise bond lengths, bond angles, and dihedral angles. A critical aspect of its conformational analysis is the rotation of the trifluoromethyl group around the C-C bond connecting it to the pyridine ring. Computational models can calculate the rotational energy barrier, identifying the most stable (lowest energy) conformation of the -CF₃ group relative to the aromatic ring.

For related and more complex molecules, advanced spectroscopic techniques like ¹⁹F{¹H} Heteronuclear Overhauser Effect Spectroscopy (HOESY) NMR have been employed to determine the ground-state conformation in solution, providing empirical data to complement computational models. nih.gov

Prediction of Physicochemical Parameters (e.g., TPSA, LogP)

Computational tools are widely used to predict key physicochemical properties that influence a molecule's behavior in various chemical and biological systems. Parameters such as the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are crucial for assessing potential bioavailability and drug-likeness.

For this compound and its isomers, these parameters have been calculated using various predictive models. The XlogP, a computed value for LogP, indicates the lipophilicity of the compound. A higher XlogP value suggests greater lipid solubility. The TPSA is calculated based on the surface area of polar atoms (in this case, the pyridine nitrogen) and is a predictor of a molecule's ability to permeate cell membranes.

| Compound | Parameter | Predicted Value | Reference |

|---|---|---|---|

| This compound | XlogP | 2.4 | uni.lu |

| Monoisotopic Mass | 224.9401 Da | uni.lu | |

| 2-Bromo-5-(trifluoromethyl)pyridine (Isomer) | XlogP | 2.8 | nih.govuni.lu |

| TPSA | 12.9 Ų | nih.gov | |

| Monoisotopic Mass | 224.94010 Da | nih.gov | |

| 3-[3-Bromo-5-(trifluoromethyl)phenyl]pyridine (Related Compound) | XLogP3-AA | 4.1 | nih.gov |

| TPSA | 12.9 Ų | nih.gov |

Mechanistic Studies of Reactions (e.g., SNAr Pathways, C-halogen bond formation)

The reactivity of this compound is dominated by the electronic properties of its substituted pyridine ring. The combined electron-withdrawing effects of the ring nitrogen and the potent trifluoromethyl group render the aromatic ring electron-deficient. This electronic characteristic makes the compound particularly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. masterorganicchemistry.com

The SNAr mechanism is a cornerstone of this compound's synthetic utility. It typically proceeds via a two-step, addition-elimination pathway:

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the bromine leaving group. This is generally the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Leaving Group Elimination : The aromaticity of the ring is restored through the expulsion of the bromide ion. masterorganicchemistry.com

The presence of the -CF₃ group para to the site of nucleophilic attack is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance and induction, thereby accelerating the reaction. masterorganicchemistry.com Quantitative studies on related halopyridines have shown that computational descriptors, such as electrostatic potential (ESP), can effectively model and predict SNAr reactivity and regioselectivity. nih.gov While classic SNAr reactions are stepwise, concerted mechanisms have also been reported for other heterocyclic systems. nih.gov

The formation of the C-Br bond to synthesize the parent compound typically involves the electrophilic bromination of a 5-(trifluoromethyl)pyridine precursor, where the directing effects of the existing substituents guide the regioselectivity of the halogenation.

Studies on Carbon-Fluorine Bond Activation

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant chemical challenge. mdpi.com The trifluoromethyl group of this compound contains three such bonds. Research into the activation of C-F bonds in trifluoromethyl arenes is a frontier in synthetic chemistry, aiming to enable the diversification of these important motifs. nih.govsioc-journal.cn

Key strategies for C-F bond activation that are applicable to this class of compounds include:

Catalytic Hydrodefluorination : Transition metal catalysis, for instance with palladium-based systems, can achieve the selective hydrodefluorination (HDF) of C-F bonds. mdpi.com Studies have demonstrated methods for the catalytic reduction of an Ar-CF₃ group to an Ar-CF₂H group, a process that involves the highly selective activation and cleavage of a single C-F bond. nih.gov

Transition Metal-Mediated Activation : Low-valent transition metals, such as iridium and platinum, can react with fluorocarbons through processes like oxidative addition, leading to C-F bond cleavage. nih.govresearchgate.net Detailed mechanistic studies on these reactions have identified specific intermediates and elucidated the reaction pathways. nih.govnih.gov

Nucleophilic Addition/Defluorination : This pathway involves the attack of a nucleophile on the molecule, which can lead to subsequent elimination of a fluoride (B91410) ion. sioc-journal.cn

Mechanistic investigations often reveal complex reaction pathways. For example, in the catalytic reduction of trifluoromethyl arenes, separate pathways can lead to the formation of mono-reduced (ArCF₂H) and fully reduced (ArCH₃) products, highlighting the intricate nature of controlling selectivity in C-F bond activation. nih.gov

Further Research Directions and Emerging Applications

Exploration in Materials Science

The trifluoromethylpyridine scaffold is a key structural motif that is increasingly being explored for the creation of advanced functional materials. nih.govresearchoutreach.org The introduction of fluorine-containing moieties can significantly alter the physical and biological properties of organic compounds, leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics. nih.govresearchgate.net

Building Block for Functional Materials (e.g., Fluoropolymers, Liquid Crystals)

The incorporation of trifluoromethyl groups is a known strategy for designing novel liquid crystals. Research has demonstrated that compounds containing the trifluoromethyl moiety can exhibit nematic phases, which are crucial for display technologies. figshare.com For instance, four-ring fluorinated liquid crystals incorporating a trifluoromethyl group have been synthesized and shown to possess high clearing points, a desirable characteristic for liquid crystal displays. figshare.com The synthesis of these materials often involves Suzuki cross-coupling reactions to construct the complex molecular architecture. figshare.com The principles of fluorine chemistry suggest that the unique properties of the trifluoromethyl group contribute significantly to the formation of these mesophases. figshare.com

In the realm of polymer science, fluoropolymers—polymers containing multiple carbon-fluorine bonds—are known for their exceptional resistance to solvents, acids, and bases, as well as their thermal stability. wikipedia.orgpeflon.com These high-performance materials are indispensable in industries ranging from aerospace and electronics to automotive manufacturing. peflon.comarkema.com While direct polymerization of 3-bromo-5-(trifluoromethyl)pyridine is not a primary focus, its derivatives are valuable for creating specialty polymers. Due to its unique electronic properties, the trifluoromethylpyridine motif can be used to synthesize high-performance polymers with specific functionalities. The development of fluoropolymers is a mature field, but the quest for new monomers that impart specific properties continues, representing an avenue for the application of functionalized pyridines like this compound. mdpi.comnih.gov

Application in Semiconductors and Photocatalysts

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. semanticscholar.orgnih.gov This methodology often relies on photocatalysts that can be excited by visible light to initiate chemical transformations. Research in this area includes the trifluoromethylation of heterocycles using organic photoredox catalysts. bohrium.com Continuous-flow protocols have been developed for the direct C-H trifluoromethylation of various heterocycles, showcasing the utility of trifluoromethylating reagents in photocatalytic processes. bohrium.com

Furthermore, the development of novel semiconductor materials is a key area of research. researchgate.net While specific applications of this compound in semiconductors are still emerging, the electronic properties of fluorinated organic compounds make them attractive candidates for organic electronics. Photocatalytic methods are also being developed to synthesize complex fluorinated molecules, such as the tetrafluoroisopropylation of alkenes and alkynes, which highlights the broader interest in using photocatalysis to construct fluorinated motifs for materials science applications. nih.gov

Catalysis and Ligand Design

The trifluoromethylpyridine moiety is a privileged structural element not only in bioactive molecules but also in the design of advanced catalysts and ligands. nih.gov The electronic nature of the substituted pyridine (B92270) ring can be fine-tuned to influence the catalytic activity and selectivity of metal complexes.

Development of Novel Ligands Incorporating the Trifluoromethylpyridine Motif

The design of novel ligands is central to advancing transition metal catalysis. Polydentate ligands, such as those based on tris-(2-pyridylmethyl)amine (TPA), are widely used due to their ability to form stable complexes with a variety of metals. rsc.org The functionalization of such ligands is a key strategy to modulate their catalytic properties. rsc.org Incorporating the this compound unit into a ligand framework can significantly alter the electronic environment of the metal center, thereby influencing its catalytic performance. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the Lewis acidity of the metal center, which can be beneficial in many catalytic transformations.

Researchers are actively developing new synthetic methods to create functionalized ligands. This includes post-functionalization of existing ligand scaffolds and the synthesis of new ligand architectures from functionalized building blocks like this compound. rsc.org These efforts aim to create catalysts with improved activity, selectivity, and stability for a wide range of chemical reactions.

Role in Asymmetric Catalysis (e.g., Ir-catalyzed asymmetric defluoroallylation)

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. nih.govyoutube.com Iridium-catalyzed asymmetric hydrogenation is a powerful method for producing enantiomerically enriched compounds. capes.gov.brpageplace.de The success of these reactions heavily relies on the design of the chiral ligands coordinated to the iridium center. capes.gov.brnih.gov

The trifluoromethylpyridine motif has been incorporated into ligands for such processes. For example, iridium catalysts bearing chiral phosphinooxazoline ligands have been developed for the highly enantioselective hydrogenation of various substrates. nih.gov While direct studies using ligands derived from this compound are specific, research on related structures provides strong proof-of-concept. For example, the iridium-catalyzed asymmetric defluoroallylation of 4-trifluoromethylpyridines demonstrates the feasibility of using transition metal catalysis to functionalize the trifluoromethylpyridine core in an enantioselective manner. researchgate.net This reaction forges a new stereocenter, highlighting the potential of catalysts bearing trifluoromethylpyridine-based ligands to control stereochemistry. researchgate.net The development of multifunctional catalysts, which combine different active sites, is a promising strategy where functionalized pyridine ligands could play a key role. youtube.com

Development of Novel Synthetic Methodologies

The increasing importance of trifluoromethylpyridine derivatives has spurred the development of new and efficient synthetic methods to access these valuable compounds. nih.govresearchgate.net Research focuses on improving yield, regioselectivity, and functional group tolerance, as well as utilizing readily available starting materials.

Several strategies exist for the synthesis of trifluoromethylpyridines. Traditional methods include the chlorine/fluorine exchange of trichloromethylpyridines and the construction of the pyridine ring from a trifluoromethyl-containing building block. nih.govjst.go.jp More recent approaches focus on the direct introduction of the trifluoromethyl group. jst.go.jp

A notable method for synthesizing this compound involves the displacement of iodide from an iodobromopyridine using in situ generated (trifluoromethyl)copper. sigmaaldrich.com Other innovative approaches include multi-step reaction sequences starting from different precursors. For instance, a patented method describes the synthesis of a related compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (B1377891), starting from 2-chloro-3-trifluoromethyl-5-nitropyridine. google.com This multi-step process involves malonic ester synthesis, cyclization, reduction, and finally a diazotization-bromination reaction. google.com

Furthermore, transition-metal-catalyzed cross-coupling reactions are being explored as a powerful tool for the synthesis of functionalized pyridines. pipzine-chem.com Novel heteroannulation reactions, such as the Bohlmann–Rahtz reaction using trifluoromethyl-α,β-ynones, provide efficient access to polysubstituted trifluoromethylpyridines under mild conditions. acs.org The continuous development of such methodologies is crucial for expanding the accessibility and application of this compound and its derivatives in research and industry. researchoutreach.orgpipzine-chem.com

New Strategies for Regioexhaustive Functionalization

The concept of regioexhaustive functionalization aims to selectively introduce functional groups at all possible positions of a molecule. For chloro(trifluoromethyl)pyridines, which are structurally related to this compound, this has been achieved by employing a variety of organometallic techniques. researchgate.net These methods include site-selective deprotonation using strong lithium amide bases, transmetalation-equilibration to convert a more basic organometallic species into a less basic one, and regio-divergent iodine migration. researchgate.net Such strategies allow for the controlled and exhaustive introduction of different functionalities onto the pyridine ring, creating a diverse library of compounds from a single starting material. researchgate.net

Innovative Green Synthetic Approaches for Fluorinated Pyridines

The development of environmentally friendly methods for synthesizing fluorinated compounds is a significant area of research. dovepress.com Traditional fluorination methods often involve hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF). dovepress.com Modern green chemistry approaches focus on milder and more selective reactions. For instance, copper(II)-mediated fluorination of aryl trifluoroborates with potassium fluoride (KF) has been developed, although it can be less effective for pyridine derivatives and may lead to competing dehalogenation with bromo-substituted rings. dovepress.com Another promising direction is the use of silver(II) fluoride for the site-selective C-H fluorination of pyridines and diazines, which proceeds at room temperature with high selectivity for the position adjacent to the nitrogen atom. researchgate.net The development of catalytic systems, such as palladium on carbon for the hydrogenation of fluoropyridines, also represents a move towards more sustainable and robust synthetic protocols. nih.govacs.org

Utilization in One-Pot Synthesis Schemes

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency and waste reduction. While specific one-pot syntheses directly involving this compound are not extensively detailed in the provided results, the principles of this approach are highly relevant to its application. For example, a multi-step synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine has been developed, which, although not a one-pot process, demonstrates a sequential transformation to build molecular complexity. google.com The reactivity of the bromo and trifluoromethyl-substituted pyridine core suggests its suitability for incorporation into one-pot sequences involving cross-coupling reactions, nucleophilic substitutions, and other transformations.

Bioimaging and Diagnostic Agent Research

The unique properties of fluorinated molecules are also being leveraged in the field of medical imaging.

Bioimaging and Diagnostic Agent Research

Potential in the Development of Imaging Agents

The development of novel imaging agents is crucial for advancing disease diagnosis and monitoring therapeutic responses. nih.gov Multimodal imaging agents, which combine radioactive and fluorescent labels, are of particular interest as they provide complementary diagnostic information. nih.gov Fluorine-18 is a commonly used radionuclide for Positron Emission Tomography (PET) imaging due to its favorable half-life. The introduction of trifluoromethyl groups, as present in this compound, is a strategy employed in the design of PET imaging probes. nih.gov The development of palladium-mediated late-stage fluorination techniques allows for the incorporation of ¹⁸F into molecules for PET imaging. dovepress.com While challenges remain, particularly for the fluorination of heterocycles, these methods hold promise for creating novel imaging agents based on fluorinated pyridine scaffolds. dovepress.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.